molecular formula C15H16F3N3O3 B2544684 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-40-0

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2544684
CAS No.: 1014028-40-0
M. Wt: 343.306
InChI Key: ASQZQYFKRCPGCY-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative characterized by a pyrazole core substituted with ethoxy and ethyl groups at positions 3 and 1, respectively, and a carboxamide linkage to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQZQYFKRCPGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the alkylation of the pyrazole ring with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the trifluoromethoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the carboxamide group: This final step involves the reaction of the intermediate product with ethyl chloroformate and ammonia to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits several pharmacological properties, making it a candidate for further research in various therapeutic areas:

Anticancer Activity

Research indicates that 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide shows significant antiproliferative effects against various cancer cell lines, including breast and pancreatic cancers. It has been observed to inhibit the proliferation of MDA-MB-231 breast cancer cells, impairing their invasion and migration capabilities.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies suggest that it can effectively reduce inflammation comparable to established anti-inflammatory drugs.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of MDA-MB-231 proliferation
Anti-inflammatoryModulation of COX activity
CytotoxicityInduced apoptosis in cancer cells
GenotoxicityNo significant genotoxic effects

Case Study 1: Anticancer Activity

A study focused on the binding and biological activity of various pyrazole derivatives highlighted that this compound exhibited potent inhibition of the MDA-MB-231 breast cancer cell line. The study noted significant impairments in cell invasion and migration, suggesting its potential as an anticancer agent through apoptotic mechanisms.

Case Study 2: Anti-inflammatory Effects

In another study investigating anti-inflammatory properties, compounds similar to 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide were shown to effectively reduce inflammation in vitro. The IC50 values for these compounds were comparable to those of established anti-inflammatory medications, indicating their potential therapeutic relevance.

Agrochemical Applications

In addition to its medicinal applications, this compound may have potential uses in agrochemicals. Its structural characteristics allow for the development of fungicidal formulations that can target specific pathogens in crops. The incorporation of trifluoromethoxy groups has been linked to increased biological activity against various fungal strains.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group is known to enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Pyrazole Carboxamide Derivatives and Their Properties

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>, R<sup>3</sup>) Melting Point (°C) Biological Activity Reference
3-Ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide R<sup>1</sup>: Ethoxy, R<sup>2</sup>: Ethyl, R<sup>3</sup>: 4-(trifluoromethoxy)phenyl N/A Hypothesized enzyme modulation
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate R<sup>1</sup>: Ethyl ester, R<sup>3</sup>: 4-(trifluoromethyl)phenyl 177.2 Stability at room temperature
N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-3-amino-1,5-diphenyl-1H-pyrazole-4-carboxamide (Compound 11) R<sup>1</sup>: Amino, R<sup>2</sup>: Phenyl, R<sup>3</sup>: Sulfonamide-linked pyridine >280 Apoptosis induction in colon cancer
5-Amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (Compound 8) R<sup>1</sup>: Amino, R<sup>2</sup>: Methylthio, R<sup>3</sup>: Morpholino-phenyl N/A Antimicrobial activity

Key Observations:

Substituent Impact on Physical Properties: The trifluoromethoxy group in the target compound may enhance lipophilicity compared to its trifluoromethyl analog (melting point 177.2°C) . Amino-substituted analogs (e.g., Compound 11) exhibit higher melting points (>280°C) due to hydrogen bonding from amino and sulfonamide groups .

Biological Activity: Antitumor Potential: Compounds like Compound 11 demonstrate potent apoptosis induction in colon cancer cells via pyridine-sulfonamide interactions, suggesting that the trifluoromethoxy group in the target compound might similarly enhance target binding . Antimicrobial Activity: Morpholino-linked pyrazole carboxamides (e.g., Compound 8) show broad-spectrum activity, highlighting the role of heterocyclic substituents in modulating microbial targets .

Synthetic Strategies: The target compound’s ethoxy and ethyl groups are introduced via nucleophilic substitution or esterification, analogous to methods used for trifluoromethylphenyl analogs in . In contrast, amino-substituted analogs () require hydrazine cyclization or Schiff base reactions, indicating divergent synthetic pathways for bioactivity optimization .

Biological Activity

3-Ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-Ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
  • Molecular Formula : C15H16F3N3O3
  • Molecular Weight : 345.30 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives, including this compound, have been identified as inhibitors of cysteine proteases, which are crucial for the lifecycle of certain pathogens like Trypanosoma cruzi .
  • Antiparasitic Activity : The compound has shown promising results in inhibiting the growth of T. cruzi, which causes Chagas disease. In vitro studies indicate that it can significantly reduce parasite viability, suggesting a potential role in treating parasitic infections .

Biological Activity Data

Activity Type IC50 Value (µM) Reference
Trypanocidal Activity34.54 ± 8.32
Cytotoxicity (Vero Cells)CC50 > 500

Case Studies and Research Findings

  • Trypanocidal Efficacy
    • A study conducted using a 3D microtissue model demonstrated that the compound effectively inhibits the growth of T. cruzi with an IC50 value of 34.54 µM, which is comparable to existing treatments . The low cytotoxicity observed (CC50 > 500 µM) indicates a favorable therapeutic index.
  • Structural Optimization
    • Research focusing on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications in the chemical structure can enhance biological activity. For instance, the introduction of different substituents at the para position significantly influenced the compound's efficacy against T. cruzi .

Q & A

Q. What are the optimal synthetic routes for 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of ethyl acetoacetate derivatives with hydrazines to form the pyrazole core. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions (80–100°C) can yield intermediates like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate . Subsequent functionalization of the 4-position with ethoxy and ethyl groups requires nucleophilic substitution or alkylation. Key optimizations include:
  • Catalyst selection : Potassium carbonate or cesium fluoride to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.8 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C16_{16}H17_{17}F3_3N3_3O3_3).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound's interaction with biological targets, and what methodologies assess this?

  • Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for membrane permeability. To evaluate target interactions:
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD_D) to receptors (e.g., kinase domains).
  • Molecular Dynamics (MD) Simulations : Track hydrogen bonding and van der Waals interactions between the substituent and active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .

Q. What strategies address contradictions in solubility and bioavailability data across different experimental models?

  • Methodological Answer : Discrepancies often arise from solvent polarity and assay conditions. Mitigation strategies include:
  • Solvent Screening : Test dimethyl sulfoxide (DMSO), PEG-400, or cyclodextrin-based formulations to improve aqueous solubility .
  • Bioavailability Studies : Use parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic (PK) profiling in rodent models to correlate solubility with absorption .
    Table 1 : Solubility Comparison in Common Solvents
SolventSolubility (mg/mL)Assay TypeReference
DMSO25.6In vitro cellular
PBS (pH 7.4)0.8Kinetic solubility

Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetics and efficacy?

  • Methodological Answer :
  • In Vitro :
  • Hepatocyte Stability Assays : Assess metabolic clearance using human liver microsomes (HLM) .
  • CYP450 Inhibition Screening : Identify drug-drug interaction risks via fluorometric assays .
  • In Vivo :
  • Rodent PK Studies : Administer orally (10–50 mg/kg) and measure plasma half-life (t1/2_{1/2}) and AUC using LC-MS/MS .
  • Xenograft Models : Evaluate antitumor efficacy in BALB/c nude mice with human tumor cell lines (e.g., HCT-116 colorectal cancer) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50_{50}50​ values across enzyme inhibition assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols by:
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
  • Replicate Experiments : Perform triplicate measurements with statistical validation (p < 0.05, ANOVA).
  • Assay Buffers : Use consistent pH and ionic strength (e.g., 50 mM HEPES, pH 7.5) .

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